Potassium (3-chloro-4-cyanophenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-chloro-4-cyanophenyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the potassium organotrifluoroborate family, which is known for its stability and versatility in various chemical reactions. The compound’s molecular formula is C7H3BClF3KN, and it is often used as a reagent in Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of potassium (3-chloro-4-cyanophenyl)trifluoroborate typically involves the reaction of 3-chloro-4-cyanophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:
3-chloro-4-cyanophenylboronic acid+KHF2→Potassium (3-chloro-4-cyanophenyl)trifluoroborate
Industrial production methods for this compound are similar but often involve optimization of reaction conditions to increase yield and purity. This may include the use of different solvents, temperatures, and purification techniques .
Chemical Reactions Analysis
Potassium (3-chloro-4-cyanophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound is stable under oxidative conditions and can be used in reactions that require such environments
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium (3-chloro-4-cyanophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: It is involved in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism by which potassium (3-chloro-4-cyanophenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the palladium catalyst and the aryl halide substrate .
Comparison with Similar Compounds
Potassium (3-chloro-4-cyanophenyl)trifluoroborate can be compared with other potassium organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
These compounds share similar stability and reactivity profiles but differ in their substituents, which can influence their reactivity and the types of products formed. This compound is unique due to the presence of both chloro and cyano groups, which can provide additional sites for further functionalization and increase its versatility in synthetic applications .
Properties
IUPAC Name |
potassium;(3-chloro-4-cyanophenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BClF3N.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDAJQHAUHPUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C#N)Cl)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BClF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.